Oxalacetic acid
Overview
Description
Oxaloacetic acid is a dicarboxylic acid and an intermediate in the citric acid cycle. It is highly soluble in water and is present ubiquitously . It is produced in the mitochondria by the action of pyruvate carboxylase on pyruvate .
Synthesis Analysis
Oxaloacetate forms in several ways in nature. A principal route is upon oxidation of L-malate, catalyzed by malate dehydrogenase, in the citric acid cycle . It also arises from the condensation of pyruvate with carbonic acid, driven by the hydrolysis of ATP . Oxaloacetate can also arise from trans- or de-amination of aspartic acid .Molecular Structure Analysis
The molecular structure of Oxaloacetic acid can be viewed using Java or Javascript .Chemical Reactions Analysis
Oxaloacetic acid undergoes successive deprotonations to give the dianion . At high pH, the enolizable proton is ionized . The enol forms of oxaloacetic acid are particularly stable . Keto-enol tautomerization is catalyzed by the enzyme oxaloacetate tautomerase .Physical And Chemical Properties Analysis
The chemical formula of Oxaloacetic acid is C4H4O5 . Its molar mass is 132.0716 g/mol . The standard enthalpy of formation (ΔfH⦵298) is -943.21 kJ/mol and the standard enthalpy of combustion (ΔcH⦵298) is -1205.58 kJ/mol .Scientific Research Applications
Microbial Metabolomics
Field
This application falls under the field of Microbial Metabolomics .
Application Summary
Oxaloacetic acid plays a key role in central metabolic functions of organisms and is crucial for understanding regulatory processes . It is ubiquitous inside the cell and its quantification provides a valuable approach for studying dynamics of metabolic processes, especially when the organism faces changing environmental conditions .
Methods of Application
A method was developed for the extraction and quantification of organic acids from microbial samples based on solid-phase extraction on a strong anionic exchange cartridge and gas chromatographic-mass spectrometric analysis . Full method validation was conducted to determine quality parameters of the new method .
Results or Outcomes
Recoveries for 12 of the 15 aromatic and aliphatic acids were between 100 and 111% and detection limits between 3 and 272 ng/mL . The ranges for the regression coefficients and process standard deviations for these compound classes were 0.9874–0.9994 and 0.04–0.69 μg/mL, respectively .
HPLC Method Development
Field
This application is in the field of High-Performance Liquid Chromatography (HPLC) Method Development .
Application Summary
Oxaloacetic acid, in the form of its conjugate base oxaloacetate, is a metabolic intermediate in many biological processes . It is used in the development of HPLC methods for the determination of Oxaloacetic and Oxalic acids .
Methods of Application
A method was developed using a Newcrom BH mixed-mode column and a mobile phase consisting of acetonitrile (ACN) and water with sulfuric acid (H2SO4) buffer . Oxaloacetic acid and oxalic acid can be retained, separated, and UV detected at 200 nm with precise resolution .
Results or Outcomes
The method resulted in great peak shape for oxaloacetic acid and oxalic acid on a Newcrom BH mixed-mode column .
Caloric Restriction Mimicry
Field
This application is in the field of Nutritional Biochemistry .
Application Summary
Oxaloacetic acid has been studied for its potential to mimic the effects of caloric restriction, which is the only known method to increase lifespan . It is thought to do this by affecting the NAD+/NADH ratio, which is important for cellular energy availability and signaling .
Methods of Application
Oxaloacetic acid is administered as a supplement, often in combination with other compounds like citric acid . The effects on various health parameters are then studied .
Results or Outcomes
Studies have shown that oxaloacetic acid supplements can have beneficial effects similar to those obtained from limiting calories . These include managing glucose levels, extending lifespan, and having anti-seizure effects .
Neuroprotection
Field
This application is in the field of Neuroscience .
Application Summary
Oxaloacetic acid has been studied for its neuroprotective effects, particularly in the context of aging and neurodegenerative diseases like Alzheimer’s .
Methods of Application
In one human study, brain metabolism was measured before and after a dose of oxaloacetic acid in Alzheimer’s patients .
Results or Outcomes
Results showed that oxaloacetic acid could have a neuroprotective effect in the aging brain .
Glucose Management
Application Summary
Oxaloacetic acid has been studied for its potential to manage glucose levels . It is thought to do this by affecting the NAD+/NADH ratio, which is important for cellular energy availability and signaling .
Methods of Application
Oxaloacetic acid is administered as a supplement . The effects on glucose levels are then studied .
Results or Outcomes
Studies have shown that oxaloacetic acid supplements can help lower blood sugar leading to weight loss by reducing pathways that create and store fat .
Enzyme Catalysis
Field
This application is in the field of Biochemistry .
Application Summary
Oxaloacetic acid plays an important role as an intermediate in some metabolic pathways, including the tricarboxylic acid cycle, gluconeogenesis, and fatty acid biosynthesis . It has been studied for its role in enzyme catalysis, particularly in the active site of macrophomate synthase .
Methods of Application
MD simulations and combined quantum mechanical/molecular mechanical (QM/MM) calculations were carried out to systematically elucidate the binding modes, keto–enol tautomerization, and decarboxylation of oxaloacetic acid in the active site of macrophomate synthase .
Results or Outcomes
The study found that the chemistry of oxaloacetate in the active site of macrophomate synthase is complex . The most stable binding mode may undergo enol–keto tautomerization to isomerize to the enol form, which may further react with the second substrate . These findings may provide useful information for understanding the chemistry of oxaloacetic acid and the catalysis of related enzymes .
Safety And Hazards
properties
IUPAC Name |
2-oxobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPXUQMNIQBQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021646 | |
Record name | 2-Oxobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS], Solid | |
Record name | Oxalacetic acid | |
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Record name | Oxalacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
134 mg/mL | |
Record name | Oxalacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Oxalacetic acid | |
CAS RN |
328-42-7 | |
Record name | Oxaloacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxalacetic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328427 | |
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Record name | Oxaloacetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16921 | |
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Record name | oxalacetic acid | |
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Record name | Butanedioic acid, 2-oxo- | |
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Record name | 2-Oxobutanedioic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8021646 | |
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Record name | Oxalacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.755 | |
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Record name | OXALOACETIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F399MM81J | |
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Record name | Oxalacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 °C | |
Record name | Oxalacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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